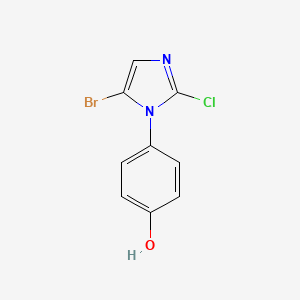

4-(5-bropmo-2-chloro-1H-imidazol-1-yl)phenol

CAS No.:

Cat. No.: VC15728557

Molecular Formula: C9H6BrClN2O

Molecular Weight: 273.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BrClN2O |

|---|---|

| Molecular Weight | 273.51 g/mol |

| IUPAC Name | 4-(5-bromo-2-chloroimidazol-1-yl)phenol |

| Standard InChI | InChI=1S/C9H6BrClN2O/c10-8-5-12-9(11)13(8)6-1-3-7(14)4-2-6/h1-5,14H |

| Standard InChI Key | JCZLNUMGCGFQGT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1N2C(=CN=C2Cl)Br)O |

Introduction

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-(5-bromo-2-chloro-1H-imidazol-1-yl)phenol, reflecting its substitution pattern: a phenol group at the para position of a benzene ring connected to an imidazole moiety substituted with bromine (C5) and chlorine (C2) . Its molecular formula is C₉H₆BrClN₂O, with an average molecular mass of 273.514 g/mol and a monoisotopic mass of 271.935203 Da .

Structural Representation

The SMILES notation OC1=CC=C(N2C(Br)=CN=C2Cl)C=C1 captures its topology: a phenolic hydroxyl group (-OH) attached to a benzene ring, which is linked via a nitrogen atom to a 5-bromo-2-chloroimidazole ring . The InChIKey GUQSGMLUEQYSIK-UHFFFAOYSA-N provides a unique identifier for computational and database searches .

Table 1: Comparative Molecular Properties of Related Imidazole-Phenol Derivatives

Synthesis and Manufacturing Pathways

General Synthetic Strategies

The synthesis of imidazole-phenol derivatives typically involves nucleophilic substitution or Hantzsch-type cyclization. For 4-(5-bromo-2-chloro-1H-imidazol-1-yl)phenol, a plausible route begins with 1-(4-hydroxyphenyl)imidazole, followed by sequential halogenation. Bromination at the C5 position of imidazole can be achieved using N-bromosuccinimide (NBS) under radical conditions, while chlorination at C2 may employ sulfuryl chloride (SO₂Cl₂) .

Optimized Reaction Conditions

A modified Hantzsch synthesis, as described for analogous compounds, involves:

-

Condensation: Reacting 4-hydroxybenzaldehyde with 5-bromo-2-chloroimidazole in ethanol under reflux.

-

Cyclization: Using ammonium acetate as a catalyst to facilitate ring closure .

-

Purification: Recrystallization from methanol or ethyl acetate yields the pure product .

Key Parameters:

-

Temperature: 60–80°C for optimal reaction kinetics.

Physicochemical Properties

Spectral Characterization

-

IR Spectroscopy: Strong absorption at 3389 cm⁻¹ (O-H stretch of phenol) and 1683 cm⁻¹ (C=N stretch of imidazole) .

-

¹H NMR (CDCl₃):

-

Mass Spectrometry: Molecular ion peak at m/z = 273.5 [M+H]⁺ .

Solubility and Stability

-

Solubility: Moderate in polar solvents (ethanol, DMSO) due to phenolic -OH and imidazole’s polarity .

-

Stability: Susceptible to photodegradation; recommended storage in amber containers at 2–8°C .

Industrial and Pharmaceutical Applications

Drug Development

This compound serves as a precursor for antimycotic agents and topical antifungals. Its halogenated imidazole core is a pharmacophore in drugs like ketoconazole .

Material Science Applications

The planar imidazole ring and phenolic group enable coordination with metal ions, suggesting utility in catalysis or sensors. For instance, copper complexes of similar derivatives exhibit photocatalytic activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume